N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Description
N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine, also known as TBEP, is a compound belonging to the class of organic compounds known as amines. It is a tertiary amine with a molecular formula of C9H18N2. TBEP is a volatile, colorless liquid with a boiling point of 119°C and a melting point of -61°C. TBEP is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for the preparation of polymers, and as a reagent for the synthesis of organic compounds.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the utility of pyrazoline derivatives, which share a core structural motif with the compound of interest, in synthesizing a broad range of heterocyclic compounds. Pyrazoline-based compounds are valuable for constructing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatility in organic synthesis (Gomaa & Ali, 2020). These applications highlight the compound's potential as a building block in synthesizing complex heterocyclic structures, which are pivotal in drug development and material science.
N-Heterocycle Synthesis via Sulfinimines
The use of chiral sulfinamides, such as tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives through sulfinimines, underscores the importance of nitrogen-containing compounds in medicinal chemistry (Philip et al., 2020). This research avenue suggests that N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine could serve as a precursor or intermediate in creating structurally diverse and biologically active N-heterocycles, integral to many pharmaceuticals.
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including aromatic amines, through advanced oxidation processes is critical for environmental safety. This area of research addresses the breakdown of persistent organic pollutants and could inform the safe handling or disposal of N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine if it shares similar resistance to degradation (Bhat & Gogate, 2021).
Anticancer Agent Development
Pyrazoline derivatives have shown significant biological activity, including anticancer effects. Research into these compounds as potential anticancer agents highlights the therapeutic application potential of structurally related compounds like N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine (Ray et al., 2022). This suggests possible research directions into its bioactivity and applicability in designing new therapeutic molecules.
properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-5-13-8-9(7-12-13)6-11-10(2,3)4/h7-8,11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWLOHKVIPFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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